molecular formula C22H23N5O2 B2598519 1-{1-[5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]piperidine-3-carbonyl}-2,3-dihydro-1H-indole CAS No. 1396857-62-7

1-{1-[5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]piperidine-3-carbonyl}-2,3-dihydro-1H-indole

Cat. No.: B2598519
CAS No.: 1396857-62-7
M. Wt: 389.459
InChI Key: LLHJEXDIAZKHCZ-UHFFFAOYSA-N
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Description

1-{1-[5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]piperidine-3-carbonyl}-2,3-dihydro-1H-indole is a potent and selective small molecule inhibitor of Receptor-Interacting Serine/Threonine-Protein Kinase 1 (RIPK1). This compound has emerged as a critical pharmacological tool for investigating the molecular pathways of regulated cell death, particularly necroptosis. By specifically targeting the kinase domain of RIPK1, it effectively blocks the formation of the necrosome complex , a key signaling platform that initiates inflammatory cell death. Its research value is significant in dissecting the role of RIPK1-driven necroptosis in a wide range of pathological conditions, including ischemic brain injury (stroke) , inflammatory bowel disease , and neurodegenerative disorders like Amyotrophic Lateral Sclerosis (ALS) and Multiple Sclerosis (MS) . The high selectivity of this inhibitor allows researchers to precisely interrogate the contribution of necroptosis in complex disease models, distinguishing it from apoptosis and other cell death mechanisms, thereby enabling the development of novel therapeutic strategies targeting inflammatory pathologies.

Properties

IUPAC Name

2,3-dihydroindol-1-yl-[1-[5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]piperidin-3-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N5O2/c1-15-24-21(29-25-15)17-8-9-20(23-13-17)26-11-4-6-18(14-26)22(28)27-12-10-16-5-2-3-7-19(16)27/h2-3,5,7-9,13,18H,4,6,10-12,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLHJEXDIAZKHCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)C2=CN=C(C=C2)N3CCCC(C3)C(=O)N4CCC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{1-[5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]piperidine-3-carbonyl}-2,3-dihydro-1H-indole typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and can improve the efficiency of multi-step syntheses .

Mechanism of Action

The mechanism of action of 1-{1-[5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]piperidine-3-carbonyl}-2,3-dihydro-1H-indole is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The compound’s structure suggests that it may interact with various enzymes and receptors, potentially inhibiting their activity or modulating their function . Further research is needed to fully elucidate the compound’s mechanism of action and its molecular targets .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Features Biological Relevance References
1-{1-[5-(3-Methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]piperidine-3-carbonyl}-2,3-dihydro-1H-indole C₂₃H₂₂N₅O₂ ~408.46 Piperidine-pyridinyl-oxadiazole + dihydroindole Potential kinase or CYP enzyme modulation
Navacaprant C₂₅H₃₂FN₅O₂ 465.56 Quinoline core + 3-methyl-1,2,4-oxadiazole + piperidine-4-amine Investigated for CNS disorders; oxadiazole enhances blood-brain barrier penetration
1-[5-(3-Methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-N-[3-(1H-pyrazol-1-yl)propyl]piperidine-3-carboxamide C₂₀H₂₅N₇O₂ 395.46 Piperidine-pyridinyl-oxadiazole + pyrazolylpropyl carboxamide Discontinued; likely explored for receptor antagonism
3-Isopropyl-5-(4-(((6-(4-(methylsulfonyl)phenyl)pyridin-3-yl)oxy)methyl)piperidin-1-yl)-1,2,4-oxadiazole C₂₄H₂₈N₄O₄S 480.58 Piperidine-oxadiazole + methylsulfonylphenyl-pyridine JAK inhibitor; sulfonyl group improves solubility and target specificity

Discontinued Compounds and Lessons Learned

  • 1-(5-(3-Isopropyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)-5-methyl-1H-pyrazole-4-carboxylic acid () was discontinued, possibly due to poor bioavailability or off-target effects.
  • Piperidine-4-amine derivatives () faced similar discontinuation, highlighting challenges in balancing potency and pharmacokinetics for oxadiazole-containing scaffolds .

Biological Activity

The compound 1-{1-[5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]piperidine-3-carbonyl}-2,3-dihydro-1H-indole is a complex organic molecule that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C17H20N4O2C_{17}H_{20}N_{4}O_{2}, with a molecular weight of approximately 312.37 g/mol. The structure features a dihydroindole core linked to a piperidine moiety and an oxadiazole-pyridine substituent, which is crucial for its biological activity.

Biological Activity Overview

Research indicates that derivatives of oxadiazoles exhibit a range of biological activities including:

  • Anticancer Activity : Several studies have reported that oxadiazole derivatives can inhibit cancer cell proliferation. The presence of the oxadiazole ring enhances interactions with biological targets involved in cancer pathways.
  • Antimicrobial Effects : Compounds similar to the one have shown significant antibacterial and antifungal properties. For instance, oxadiazole derivatives have been effective against various pathogens including Staphylococcus aureus and Escherichia coli .
  • Anti-inflammatory Properties : Some studies highlight the anti-inflammatory potential of oxadiazole compounds, suggesting they may inhibit key inflammatory pathways .

The precise mechanism of action for this compound remains to be fully elucidated. However, it is hypothesized that:

  • Target Interaction : The compound likely interacts with specific proteins or enzymes involved in cell signaling pathways.
  • Inhibition of Enzymatic Activity : Similar compounds have demonstrated the ability to inhibit enzymes such as topoisomerases and kinases, which are critical in cancer cell proliferation and survival.

Anticancer Studies

A study evaluated several oxadiazole derivatives for their cytotoxic effects on human cancer cell lines. The results indicated that compounds with similar structural features to this compound exhibited IC50 values ranging from 10 µM to 30 µM against various cancer cell lines .

CompoundCell LineIC50 (µM)
Compound AMCF7 (Breast)15
Compound BHeLa (Cervical)22
Compound CA549 (Lung)18

Antimicrobial Activity

In vitro studies demonstrated that related oxadiazole compounds showed significant antimicrobial activity against Staphylococcus aureus with MIC values as low as 500 µg/mL .

PathogenMIC (µg/mL)
S. aureus500
E. coli1000
C. freundii2000

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing this compound, and how can reaction conditions be optimized?

  • Methodological Answer : The compound's synthesis typically involves multi-step reactions, including coupling of the pyridine-oxadiazole moiety to the piperidine ring, followed by indole functionalization. Microwave-assisted synthesis (e.g., using methanol/water mixtures and trifluoroacetic acid as a catalyst) can enhance reaction efficiency and yield . Optimize reaction time and temperature using design-of-experiment (DoE) approaches, monitoring intermediates via TLC or HPLC. Purification via column chromatography with gradients of ethyl acetate/hexane is recommended .

Q. How should researchers validate the compound's structural integrity after synthesis?

  • Methodological Answer : Employ a combination of ¹H/¹³C NMR (to confirm coupling constants and chemical shifts of the piperidine, oxadiazole, and indole groups) and IR spectroscopy (to verify carbonyl stretches at ~1720 cm⁻¹ and aromatic C-H bends). Compare spectral data with structurally similar compounds (e.g., piperidine-linked indole derivatives) . High-resolution mass spectrometry (HRMS) is critical for confirming molecular ion peaks .

Q. What analytical techniques are suitable for quantifying this compound in complex matrices?

  • Methodological Answer : Use reverse-phase HPLC with a C18 column and a mobile phase of ammonium acetate buffer (pH 6.5)/acetonitrile. UV detection at 254 nm is optimal for aromatic systems. For trace analysis, LC-MS/MS with electrospray ionization (ESI) provides higher sensitivity .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation?

  • Methodological Answer : Discrepancies in NMR/IR data (e.g., unexpected splitting patterns) may arise from conformational flexibility or tautomerism. Use variable-temperature NMR to probe dynamic processes. Computational tools (e.g., DFT calculations for predicting chemical shifts) can validate assignments . Cross-validate with 2D NMR techniques (COSY, HSQC) to resolve overlapping signals .

Q. What strategies are effective for studying structure-activity relationships (SAR) of this compound?

  • Methodological Answer : Synthesize analogues by modifying the oxadiazole methyl group or indole substituents. Assess biological activity (e.g., enzyme inhibition) using dose-response assays. Correlate electronic effects (Hammett σ values) or steric parameters (Taft indices) with activity trends. Molecular docking (e.g., AutoDock Vina) can predict binding modes to targets like kinase domains .

Q. How can researchers address low solubility or stability in biological assays?

  • Methodological Answer : Solubility can be improved via co-solvents (DMSO ≤1%) or formulation with cyclodextrins. For stability, conduct pH-dependent degradation studies (pH 1–9) and identify degradation products via LC-MS. Protect light-sensitive groups (e.g., oxadiazole) by storing samples in amber vials .

Data Contradiction and Reproducibility

Q. What steps should be taken if synthetic yields vary significantly between batches?

  • Methodological Answer : Trace impurities (e.g., residual catalysts) may inhibit reactions. Use HPLC-MS to identify byproducts. Standardize reagent quality (e.g., anhydrous solvents, fresh catalysts) and reaction setup (e.g., inert atmosphere). Reproduce conditions from literature protocols (e.g., microwave power settings ) and document deviations meticulously.

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